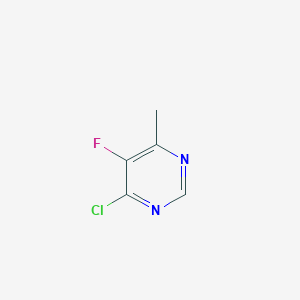

4-Chloro-5-fluoro-6-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-fluoro-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMKXPYBLNJQIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595890 | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898044-55-8 | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898044-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-fluoro-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-fluoro-6-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-fluoro-6-methylpyrimidine, a key halogenated heterocyclic intermediate. The document is structured to serve researchers, scientists, and drug development professionals by detailing its chemical identity, physicochemical properties, spectral characteristics, and core reactivity. Furthermore, it explores its significant applications as a versatile building block in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors. The guide includes a representative synthetic protocol and essential safety and handling information, grounded in authoritative references to ensure scientific integrity and practical utility.

Chemical Identity and Structure

This compound is a substituted pyrimidine ring, a structural motif of immense importance in medicinal chemistry due to its presence in nucleic acids and numerous therapeutic agents.[1] The strategic placement of its substituents—a chloro group, a fluoro group, and a methyl group—provides a unique combination of reactivity and structural properties that are highly valued in organic synthesis.

-

IUPAC Name: this compound[2]

-

Molecular Formula: C₅H₄ClFN₂[2]

-

Canonical SMILES: CC1=C(C(=NC=N1)Cl)F[2]

-

InChIKey: GHMKXPYBLNJQIK-UHFFFAOYSA-N[2]

The structure features a pyrimidine core with a methyl group at position 6, a fluorine atom at position 5, and a chlorine atom at position 4. The chlorine at the 4-position is the most significant feature from a reactivity standpoint, as it acts as a competent leaving group in nucleophilic aromatic substitution reactions, which is the primary mechanism through which this scaffold is elaborated into more complex molecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key computed and reported physical and chemical properties is presented below. This data is essential for reaction planning, purification, and safe storage.

| Property | Value | Source |

| Molecular Weight | 146.55 g/mol | [2] |

| Monoisotopic Mass | 146.0047040 Da | [2] |

| Physical State | Combustible Liquid | [2][4] |

| XLogP | 1.7 | [2] |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Spectral Data Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple. A singlet should be observed for the proton at the C2 position of the pyrimidine ring, likely in the aromatic region (δ 8.5-9.0 ppm). A second singlet corresponding to the three protons of the methyl group at C6 would appear further upfield. For the similar compound 4-chloro-6-ethyl-5-fluoropyrimidine, the pyrimidine proton appears at 8.70 ppm.[6][7]

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegative nitrogen, chlorine, and fluorine atoms. Techniques like DEPT or APT can be used to distinguish between the CH, CH₃, and quaternary carbons.[8]

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a highly valuable technique for fluorinated compounds. A single resonance is expected for the fluorine atom at C5. The chemical shift and coupling constants (e.g., to the C2 proton) would provide definitive structural confirmation.

-

IR (Infrared Spectroscopy): The IR spectrum would be characterized by stretching vibrations typical for aromatic C-H, C=N, and C=C bonds within the pyrimidine ring. Additionally, characteristic absorption bands for the C-F and C-Cl bonds would be present in the fingerprint region.[9]

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak would be observed, confirming the presence of a single chlorine atom. Predicted mass-to-charge ratios for various adducts are available.[10]

Reactivity and Synthesis

Core Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity of the chloro substituent. The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SₙAr) at the C4 position. The chlorine atom is an excellent leaving group, allowing for its displacement by a wide range of nucleophiles, including:

-

Amines (to form aminopyrimidines)

-

Alcohols/phenols (to form ethers)

-

Thiols (to form thioethers)

-

Organometallic reagents in cross-coupling reactions (e.g., Suzuki, Stille)

This reactivity makes it a versatile building block for creating diverse molecular libraries for screening in drug discovery and agrochemical development.[1][11]

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a robust and widely used method for analogous compounds involves the chlorination of a corresponding pyrimidinone precursor. The following protocol is adapted from the synthesis of the structurally similar 4-chloro-6-ethyl-5-fluoropyrimidine.[6][7]

Causality: The conversion of the hydroxyl group of the pyrimidinone tautomer into a chloro group is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is often catalyzed by a tertiary amine or N,N-dimethylformamide (DMF), which can form a Vilsmeier-Haack type reagent, a more potent electrophile that facilitates the transformation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as dichloromethane, add N,N-dimethylformamide (0.8 eq).

-

Base Addition: Add triethylamine (1.1 eq) to the solution as a base.

-

Chlorination: Slowly add phosphoryl chloride (POCl₃) (1.2 eq) dropwise to the reaction mixture, maintaining the temperature below 35°C.

-

Reaction: Heat the reaction mixture to reflux and stir for 3-5 hours, monitoring for completion by TLC or LC-MS.

-

Quenching: Cool the mixture to approximately 5°C in an ice bath. Carefully quench the reaction by the slow addition of 3N hydrochloric acid solution.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (2x).

-

Washing & Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography to afford the target compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

Substituted pyrimidines are foundational scaffolds in modern chemistry. This compound serves as a crucial intermediate in the synthesis of high-value compounds.

-

Pharmaceuticals: Pyrimidine derivatives are integral to the development of antiviral, anticancer, and antifungal agents.[1][12] The specific substitution pattern of this molecule allows chemists to selectively introduce other functional groups to modulate biological activity and pharmacokinetic properties.[11] For example, the related compound 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole.[13][14][15]

-

Agrochemicals: This compound is also used in the synthesis of agricultural chemicals, such as novel herbicides and fungicides.[1][16] The pyrimidine core can be modified to create molecules that target specific biological pathways in weeds or plant pathogens.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is based on its GHS classification.[2]

Hazard Identification:

-

H227: Combustible liquid[2]

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H319: Causes serious eye irritation[2]

-

H335: May cause respiratory irritation[2]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood.[17][18] Ensure eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[18][19]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[17][18][19]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[19]

-

-

General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[17][20]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[17][19]

-

In Case of Skin Contact: Immediately wash off with plenty of water for at least 15 minutes while removing contaminated clothing.[17][19]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][20]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[17][19]

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17][19]

-

Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[17][19]

References

-

PubChem. This compound | C5H4ClFN2 | CID 18736672. [Link]

-

LookChem. Cas 105806-13-1, 4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. [Link]

-

Pharmaffiliates. 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. [Link]

-

IndiaMART. 4 Chloro 5 Fluoro 6 Methylpyrimidine. [Link]

-

MySkinRecipes. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine. [Link]

-

Pharmaffiliates. CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

PubChemLite. This compound (C5H4ClFN2). [Link]

-

MySkinRecipes. This compound. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 898044-55-8 [chemicalbook.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Cas 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE | lookchem [lookchem.com]

- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. PubChemLite - this compound (C5H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 11. 4-Chloro-5-fluoro-6-methoxy-2-methylpyrimidine [myskinrecipes.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Page loading... [guidechem.com]

- 16. This compound [myskinrecipes.com]

- 17. aksci.com [aksci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-fluoro-6-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyrimidines

Fluorinated pyrimidines are a cornerstone in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the pyrimidine scaffold can profoundly influence the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] 4-Chloro-5-fluoro-6-methylpyrimidine, in particular, serves as a crucial building block in the synthesis of a wide array of biologically active compounds, including kinase inhibitors for oncology and novel therapeutic agents. This guide provides an in-depth exploration of the primary synthesis pathways for this versatile intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly categorized into two main strategies:

-

Construction of the Fluorinated Pyrimidine Ring: This "bottom-up" approach involves the cyclization of acyclic, fluorine-containing precursors to form the pyrimidine core.

-

Modification of a Pre-existing Pyrimidine Scaffold: This "top-down" strategy focuses on the introduction of the chloro, fluoro, and methyl groups onto a pyrimidine ring through a series of functional group interconversions.

This guide will delve into the specifics of each approach, highlighting key reactions and experimental considerations.

Pathway 1: De Novo Ring Synthesis

The de novo synthesis of the this compound ring offers a high degree of flexibility in introducing the desired substituents. A common and effective method involves the condensation of a fluorine-containing active methylene compound with a suitable amidine or related synthon.

A key intermediate in this pathway is often a 5-fluoro-6-methylpyrimidin-4-ol (or its tautomeric equivalent, 5-fluoro-6-methyl-4-hydroxypyrimidine). This intermediate can then be chlorinated to yield the final product.

Synthesis of the 5-Fluoro-6-methylpyrimidin-4-ol Intermediate

The formation of the pyrimidinol intermediate is typically achieved through a cyclocondensation reaction. A representative example involves the reaction of an α-fluoro-β-ketoester with formamide or other amidine sources.

Conceptual Workflow for De Novo Synthesis:

Caption: De Novo Synthesis of this compound.

Experimental Protocol: Synthesis of 5-Fluoro-6-ethyl-4-hydroxypyrimidine (A related example)

While a direct protocol for the 6-methyl analog is not detailed in the provided search results, a closely related synthesis for 6-ethyl-5-fluoro-4-hydroxypyrimidine offers a valuable template. This process involves the cyclization of an enamination product with formamide.[3]

-

Enamine Formation: An α-fluoroacetoacetate ester is reacted with ammonia gas in a suitable solvent like methanol. This step converts the ketone carbonyl into an enamine, which is more reactive towards cyclization.

-

Cyclization: The resulting enamine product is then treated with formamide in the presence of a base, such as sodium methoxide, to facilitate the ring-closing reaction, yielding the desired 5-fluoro-6-ethyl-4-hydroxypyrimidine.[3]

| Reagent/Parameter | Value/Condition | Reference |

| Starting Material | α-Fluoroacetoacetate ester | [3] |

| Amine Source | Ammonia gas | [3] |

| Cyclization Reagent | Formamide | [3] |

| Base | Sodium Methoxide | [3] |

| Solvent | Methanol | [3] |

Chlorination of the Pyrimidinol Intermediate

The conversion of the 5-fluoro-6-methylpyrimidin-4-ol to the final 4-chloro product is a critical step. This is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.[4][5]

Experimental Protocol: General Chlorination of Hydroxypyrimidines

-

Reaction Setup: The hydroxypyrimidine is suspended in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.

-

Addition of a Base (Optional but common): A tertiary amine, such as N,N-dimethylaniline or triethylamine, is often added to the reaction mixture.[4][6] This base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.

-

Heating: The reaction mixture is heated to reflux for several hours to ensure complete conversion.[4][6]

-

Workup: After cooling, the excess phosphorus oxychloride is carefully quenched, typically by pouring the reaction mixture onto ice. The product is then extracted with an organic solvent.

| Reagent/Parameter | Value/Condition | Reference |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [4][5] |

| Base (optional) | N,N-dimethylaniline or Triethylamine | [4][6] |

| Temperature | Reflux | [4][6] |

Pathway 2: Modification of a Pre-existing Pyrimidine Scaffold

An alternative strategy involves starting with a commercially available or readily synthesized pyrimidine and introducing the required functional groups. A plausible starting material for such a route could be a dihalopyrimidine, such as 4,6-dichloro-5-fluoropyrimidine.[7][8][9] Subsequent selective methylation would be required to arrive at the target molecule.

Challenges and Considerations

While conceptually straightforward, this approach presents its own set of challenges, particularly concerning regioselectivity. The introduction of the methyl group would need to be directed specifically to the 6-position, which may require the use of protecting groups or carefully controlled reaction conditions.

Conceptual Workflow for Scaffold Modification:

Caption: Synthesis via Modification of a Dihalopyrimidine Scaffold.

Purification and Characterization

Regardless of the synthetic route employed, the final product, this compound, must be purified and thoroughly characterized to ensure its identity and purity.

-

Purification: Common purification techniques include column chromatography on silica gel, recrystallization, or distillation under reduced pressure.

-

Characterization: A suite of analytical techniques should be employed to confirm the structure of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the connectivity and the presence of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

-

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. It is imperative that all experimental work be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled with extreme care.

-

Chlorinated solvents: are often toxic and should be handled in a fume hood.

-

Fluorinated organic compounds: can have unique toxicological properties, and care should be taken to avoid inhalation or skin contact.

Conclusion

The synthesis of this compound is a key process for accessing a range of important pharmaceutical intermediates. Both de novo ring synthesis and modification of existing pyrimidine scaffolds offer viable routes to this valuable compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research team. Careful attention to reaction conditions, purification, and safety is paramount to the successful and responsible synthesis of this important chemical building block.

References

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents [patents.google.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. connectsci.au [connectsci.au]

- 6. Page loading... [guidechem.com]

- 7. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 | FD11921 [biosynth.com]

- 8. CAS 213265-83-9: 4,6-Dichloro-5-fluoropyrimidine [cymitquimica.com]

- 9. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to 4-Chloro-5-fluoro-6-methylpyrimidine (CAS 898044-55-8) for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of numerous therapeutic agents. Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the development of targeted therapies. Within this vital class of heterocyles, 4-Chloro-5-fluoro-6-methylpyrimidine (CAS No. 898044-55-8) has emerged as a critical and highly versatile building block. Its strategic trifecta of reactive sites—a labile chlorine atom, an activating fluorine substituent, and a methyl group amenable to further functionalization—offers medicinal chemists a powerful tool for molecular diversification. This guide provides an in-depth technical overview of its synthesis, reactivity, and application, with a particular focus on its role in the generation of kinase inhibitors, offering field-proven insights for researchers at the forefront of drug discovery.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 898044-55-8 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [2] |

| Molecular Weight | 146.55 g/mol | [2] |

| Appearance | Predicted: Liquid | [3] |

| Boiling Point | Predicted: 233.9 ± 40.0 °C | [4] |

| Density | Predicted: 1.343 ± 0.06 g/cm³ | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Safety and Handling:

This compound is classified as a combustible liquid and is harmful if swallowed. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound: A Step-by-Step Protocol

Reaction Scheme:

A schematic of the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 equivalent).

-

Addition of Reagents: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 equivalents). To this suspension, slowly add a tertiary amine base such as N,N-dimethylaniline (1.0-1.2 equivalents) dropwise at room temperature. The addition of the base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel to afford the final product.

Core Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the selective reactivity of its chloro and fluoro substituents. The electron-withdrawing nature of the pyrimidine ring and the fluorine atom activates the C4-chloro group towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the electron-withdrawing fluorine atom at the adjacent C5 position further stabilizes this intermediate, thereby facilitating the substitution reaction.

Reaction Workflow:

A generalized workflow for SₙAr reactions with this compound.

Common nucleophiles employed in SNAr reactions with this scaffold include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thioether-substituted pyrimidines, respectively. These functionalized pyrimidines are key intermediates in the synthesis of a wide range of biologically active molecules.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The C4-chloro substituent also serves as an effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids or esters.

Reaction Scheme:

A schematic of the Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura coupling is a powerful tool for constructing complex molecular architectures and is widely used in the pharmaceutical industry. The ability of this compound to participate in this reaction significantly expands its utility as a versatile building block.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The functionalized pyrimidines derived from this compound are prominent scaffolds in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While direct citation of CAS number 898044-55-8 in the synthesis of a specific, named drug candidate is not prevalent in publicly available literature, its structural motif is highly suggestive of its use in the synthesis of inhibitors for kinases such as Aurora kinases. Patents for Aurora kinase inhibitors often describe the synthesis of pyrimidine derivatives with similar substitution patterns.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the pyrimidine proton and a singlet for the methyl protons. The chemical shift of the pyrimidine proton will be influenced by the electron-withdrawing chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the pyrimidine ring and one for the methyl group. The C-F and C-Cl couplings will be observable.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet, with its chemical shift being characteristic of a fluorine atom attached to a pyrimidine ring.

-

FT-IR: The infrared spectrum will show characteristic absorption bands for C-H stretching of the methyl group, C=C and C=N stretching of the pyrimidine ring, and C-Cl and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of the chloro and methyl groups.

Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal

This compound is a strategically important building block in modern drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex, biologically active molecules. As the quest for novel and more effective targeted therapies continues, the utility of this and similar functionalized pyrimidines is set to expand, making a thorough understanding of their chemistry an invaluable asset for researchers in the pharmaceutical sciences.

References

-

LookChem. 4-chloro-5-fluoro-6-vinylpyriMidine. [Link]

-

Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

-

ResearchGate. 1 H-and 19 F-NMR chemical shifts (δ/ppm), signal multiplicities and H-H coupling constants (J/Hz). [Link]

-

SpectraBase. 4-CHLORO-2-METHYL-5-(2-OXO-ETHYL)-6-TRIFLUOROMETHYL-PYRIMIDINE - Optional[19F NMR]. [Link]

-

PubChem. This compound. [Link]

-

ChemSynthesis. 4-chloro-2-fluoro-6-methylpyrimidine. [Link]

-

PMC. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. [Link]

-

MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

-

ResearchGate. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

ResearchGate. Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. [Link]

-

PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

-

Science.gov. ft ir spectroscopy: Topics by Science.gov. [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. [Link]

-

NIH. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]

- Google Patents. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

-

University of Wisconsin-Madison. NMR Spectroscopy. [Link]

- Google Patents. CN101445485B - Method for producing 4, 6-dichloro-5-fluoropyrimidine compound.

-

LookChem. Cas NO. 105806-13-1,4,6-DICHLORO-5-FLUORO-2-METHYLPYRIMIDINE. [Link]

-

PubChem. 6-(2-Chloro-5-fluoro-4-pyrimidinyl)-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole. [Link]

-

PubChem. 4-Chloro-5-fluoropyrimidine. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. 4-Amino-6-chloro-2-methoxypyrimidine - Optional[FTIR]. [Link]

Sources

- 1. This compound | 898044-55-8 [chemicalbook.com]

- 2. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 898044-55-8 | this compound - Moldb [moldb.com]

- 4. 4-chloro-5-fluoro-6-vinylpyriMidine|lookchem [lookchem.com]

- 5. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 6. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

Unveiling the Molecular Signature: A Spectroscopic Guide to 4-Chloro-5-fluoro-6-methylpyrimidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of a Halogenated Pyrimidine

Molecular and Physicochemical Properties

A solid foundation in the fundamental properties of 4-Chloro-5-fluoro-6-methylpyrimidine is essential before delving into its spectroscopic characterization.

| Property | Value | Source |

| CAS Number | 898044-55-8 | [1] |

| Molecular Formula | C₅H₄ClFN₂ | [2] |

| Molecular Weight | 146.55 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | GHMKXPYBLNJQIK-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C(=NC=N1)Cl)F | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a detailed structural fingerprint.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, revealing the electronic environment of the methyl and pyrimidine protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 |

| ~2.6 | d | 3H | -CH₃ |

Interpretation and Causality:

-

The pyrimidine proton at the C-2 position is expected to resonate significantly downfield due to the deshielding effects of the two adjacent nitrogen atoms and the overall aromaticity of the ring.

-

The methyl protons at the C-6 position will likely appear as a doublet due to coupling with the adjacent fluorine atom at C-5. The magnitude of this coupling constant (J-value) would provide further structural confirmation.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule, influenced by the attached halogens and nitrogen atoms.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-4 |

| ~158 (d) | C-6 |

| ~155 | C-2 |

| ~135 (d) | C-5 |

| ~20 (d) | -CH₃ |

Interpretation and Causality:

-

The carbons directly bonded to the electronegative nitrogen and halogen atoms (C-2, C-4, C-6, and C-5) are expected to be significantly deshielded and thus resonate at lower field.

-

The carbons adjacent to the fluorine atom (C-5, C-6, and the methyl carbon) will likely exhibit splitting (as doublets) due to carbon-fluorine coupling, a key diagnostic feature. The magnitude of the ¹JCF, ²JCF, and ³JCF coupling constants can provide valuable information about the electronic structure.

¹⁹F NMR Spectroscopy

Fluorine NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -130 to -150 | q |

Interpretation and Causality:

-

The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the substituents on the pyrimidine ring. The presence of the electron-withdrawing chlorine and the pyrimidine nitrogens will influence its resonance position.

-

The fluorine signal is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 146, with a characteristic M+2 peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of a chlorine radical (-Cl) from the molecular ion to give a fragment at m/z 111.

-

Loss of a methyl radical (-CH₃) to yield a fragment at m/z 131.

-

Potential loss of HCN from the pyrimidine ring, a common fragmentation pathway for nitrogen heterocycles.

-

Predicted Collision Cross Section Data for Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 147.01198 | 121.2 |

| [M+Na]⁺ | 168.99392 | 133.0 |

| [M-H]⁻ | 144.99742 | 121.3 |

This predicted data can be valuable for targeted analysis in complex matrices using techniques like ion mobility-mass spectrometry.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyrimidine ring |

| ~1380 | Medium | C-H bending of the -CH₃ group |

| ~1200-1000 | Strong | C-F stretching vibration |

| ~800-600 | Strong | C-Cl stretching vibration |

Interpretation and Causality:

-

The characteristic stretching and bending vibrations of the pyrimidine ring and the methyl group will be prominent.

-

The strong absorption bands corresponding to the C-F and C-Cl stretches are key diagnostic features for confirming the presence of these halogens.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption maxima will be characteristic of the pyrimidine chromophore.

Expected UV-Vis Absorption Data (in Ethanol):

-

λ_max: Expected to be in the range of 260-280 nm.

Interpretation:

-

This absorption is attributed to the π → π* electronic transitions within the aromatic pyrimidine ring. The exact position of the maximum absorption (λ_max) and its intensity (molar absorptivity) will be influenced by the electronic effects of the chloro, fluoro, and methyl substituents.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

Mass Spectrometry (Electron Ionization - EI)

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data and interpretations offer a robust framework for researchers to identify this compound, assess its purity, and predict its reactivity in synthetic transformations. While the absence of publicly available experimental data necessitates a reliance on computational models and established principles, the information herein serves as a valuable starting point for any scientific endeavor involving this versatile pyrimidine derivative. It is our hope that this guide will facilitate further research and innovation in the many fields where halogenated heterocycles play a critical role.

References

-

SpectraBase. 4-CHLORO-5-(2-PROPEN-1-YL)-6-(TRIFLUOROMETHYL)-PYRIMIDINE - Optional[19F NMR] - Chemical Shifts. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. Available from: [Link].

-

PubChemLite. This compound (C5H4ClFN2). Available from: [Link].

Sources

Foreword: The Strategic Importance of Halogenated Pyrimidines in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-5-fluoro-6-methylpyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Its prevalence stems from its ability to engage in hydrogen bonding and other non-covalent interactions, mimicking the purine and pyrimidine bases of nucleic acids. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto this privileged scaffold dramatically enhances its utility. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while chlorine often serves as a versatile synthetic handle for introducing further molecular complexity.

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that embodies this principle of strategic halogenation. We will delve into its structural characteristics, synthesis, reactivity, and spectroscopic signature, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this potent building block in their synthetic endeavors.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. Its structure is characterized by a chlorine atom at position 4, a fluorine atom at position 5, and a methyl group at position 6.

The IUPAC name for this compound is this compound.[1] It is registered under CAS Number 898044-55-8.[1] The strategic placement of the chloro and fluoro groups creates a unique electronic environment that dictates its reactivity and potential applications. The chlorine atom, in particular, serves as an excellent leaving group for nucleophilic aromatic substitution reactions, making it a pivotal intermediate for building more complex molecular architectures.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄ClFN₂ | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Monoisotopic Mass | 146.0047040 Da | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 898044-55-8 | [1] |

| SMILES | CC1=C(C(=NC=N1)Cl)F | [1] |

| InChIKey | GHMKXPYBLNJQIK-UHFFFAOYSA-N |[1] |

Synthesis and Reactivity Profile

Synthetic Protocol: Chlorination of a Pyrimidinone Precursor

While specific literature detailing the synthesis of this compound is not widely published, a robust and industrially relevant synthetic route can be extrapolated from the well-documented synthesis of its close analog, 4-chloro-6-ethyl-5-fluoropyrimidine.[2][3] The core of this transformation is the conversion of a hydroxypyrimidine (in its tautomeric pyrimidinone form) to the corresponding chloropyrimidine using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

The choice of POCl₃ is critical; it is highly effective for converting electron-rich heterocyclic hydroxyl groups into chlorides. The reaction mechanism involves the initial phosphorylation of the pyrimidinone oxygen, transforming the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as triethylamine, is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[2]

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 5-fluoro-6-methylpyrimidin-4(3H)-one (1.0 eq) in an appropriate solvent such as dichloromethane, add N,N-dimethylformamide (catalytic amount) and triethylamine (1.05 eq).

-

Chlorination: Cool the mixture in an ice bath (0-5 °C). Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice. Neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be purified by column chromatography or vacuum distillation.

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by the lability of the C4-chlorine bond. The pyrimidine ring is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the fluorine atom at C5. Consequently, the carbon atom at the C4 position is highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This makes the molecule an ideal substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions, a cornerstone of modern synthetic chemistry for creating C-N, C-O, and C-S bonds. Amines, alcohols, thiols, and other nucleophiles can readily displace the chloride, providing a modular and efficient route to a diverse library of substituted pyrimidines. This reactivity is fundamental to its application as a building block in drug discovery.[4]

Caption: Key reactivity pathways via Nucleophilic Aromatic Substitution (SₙAr).

Structural Elucidation via Spectroscopy

Characterization of this compound relies on a combination of standard spectroscopic techniques. While publicly available, fully assigned spectra are limited, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - A singlet for the C2-H proton (δ ~8.5-9.0 ppm).- A singlet for the C6-CH₃ protons (δ ~2.5 ppm). |

| ¹³C NMR | - Signals for the five distinct carbon atoms. The C-Cl and C-F carbons will show characteristic shifts and couplings (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR | - A singlet corresponding to the fluorine atom at C5. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) cluster corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) at m/z 146 and 148. |

| IR Spectroscopy | - C=N stretching vibrations (~1550-1650 cm⁻¹).- C-F stretching vibration (~1000-1100 cm⁻¹).- C-Cl stretching vibration (~700-800 cm⁻¹). |

Applications in Research and Drug Development

Halogenated pyrimidines are classified as "privileged scaffolds" in medicinal chemistry. The ethyl analog, 4-chloro-6-ethyl-5-fluoropyrimidine, is a well-established key intermediate in the synthesis of the broad-spectrum antifungal agent Voriconazole.[4][6] This underscores the immense potential of this compound as a foundational building block for creating novel bioactive compounds.

Key Advantages in Drug Discovery:

-

Versatile Intermediate: The reactive C4-Cl bond allows for the straightforward introduction of various functional groups, enabling the rapid generation of compound libraries for screening.[7]

-

Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of metabolism, thereby increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The fluorine and chlorine atoms influence the molecule's electronics, lipophilicity (logP), and pKa, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Scaffold for Bioisosteric Replacement: The pyrimidine core can act as a bioisostere for other aromatic or heterocyclic systems, a common strategy in lead optimization.

Caption: Role as a versatile building block in drug discovery pipelines.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions in a laboratory setting.

-

GHS Hazard Classification: The compound is classified with several hazards.[1]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from open flames, hot surfaces, and sources of ignition.[8]

-

Store in a tightly sealed container in a cool, dry place.

-

Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, follow standard first-aid procedures and seek medical attention.[9]

-

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure is a carefully orchestrated arrangement of a biologically relevant pyrimidine core and synthetically enabling halogen atoms. The combination of a stable C-F bond and a reactive C-Cl bond provides researchers with a powerful platform for constructing novel molecules with tailored properties. Understanding its synthesis, reactivity, and spectroscopic characteristics is essential for any scientist aiming to unlock its full potential in the fields of medicinal chemistry, agrochemicals, and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18736672, this compound. Available from: [Link]

-

Chemcd (n.d.). This compound, 898044-55-8 Spectrum_Chemical Cloud Database. Available from: [Link]

-

LookChem (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. Available from: [Link]

-

LookChem (n.d.). 4-chloro-5-fluoro-6-vinylpyriMidine. Available from: [Link]

-

ChemSynthesis (n.d.). 4-chloro-2-fluoro-6-methylpyrimidine. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16743445, 4-Chloro-6-ethyl-5-fluoropyrimidine. Available from: [Link]

-

The Royal Society of Chemistry (n.d.). Supporting Information. Available from: [Link]

-

Medjani, M., et al. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074. Available from: [Link]

-

Pharmaffiliates (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Available from: [Link]

-

PubChemLite (n.d.). This compound (C5H4ClFN2). Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17893713, 4-Chloro-5-fluoropyrimidine. Available from: [Link]

- Google Patents (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.

Sources

- 1. This compound | C5H4ClFN2 | CID 18736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(898044-55-8) 1H NMR spectrum [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

The Enduring Scaffold: A Technical Guide to Pyrimidine Derivatives in Modern Medicinal Chemistry

Introduction

The pyrimidine nucleus, a simple six-membered aromatic ring with two nitrogen atoms, is a fundamental building block of life. It forms the core of the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1] Beyond its role in genetics, the pyrimidine scaffold is also found in essential vitamins like thiamine (Vitamin B1) and in a vast array of natural and synthetic compounds with profound biological activities.[2][3] In the realm of medicinal chemistry, the pyrimidine ring is considered a "privileged scaffold". This term reflects its remarkable ability to serve as a versatile framework for the design of therapeutic agents that can interact with a wide range of biological targets with high affinity and specificity.[4][5] This has led to the development of a multitude of clinically successful drugs for treating a diverse spectrum of diseases, from life-threatening cancers and infectious diseases to chronic inflammatory conditions and central nervous system disorders.[6]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a review of the literature, but a practical resource that delves into the core aspects of working with pyrimidine derivatives. We will explore key synthetic methodologies that provide access to this chemical space, investigate the mechanisms of action against various therapeutic targets, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. By synthesizing technical accuracy with practical insights, this guide will illuminate the causality behind experimental choices and provide a solid foundation for the design and development of the next generation of pyrimidine-based therapeutics.

Part 1: The Synthetic Cornerstone - Accessing Pyrimidine Diversity

The therapeutic potential of pyrimidine derivatives is intrinsically linked to the ability to synthesize a wide array of analogues with diverse substitution patterns. This chemical diversity allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Here, we explore two fundamental synthetic strategies: a classic multicomponent reaction for building the pyrimidine core and the synthesis of a clinically significant pyrimidine-based drug.

The Biginelli Reaction: A Classic Three-Component Approach

First described by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly efficient and atom-economical method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][7] These DHPMs are not only biologically active in their own right but also serve as versatile intermediates for further chemical modifications.[8][9] The simplicity and robustness of the Biginelli reaction have made it a cornerstone in combinatorial and medicinal chemistry for generating libraries of pyrimidine-based compounds.[6]

This protocol describes a general, acid-catalyzed Biginelli reaction.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol) in 20 mL of ethanol.

-

Catalyst Addition: To the stirred mixture, add a few drops (e.g., 0.5 mL) of concentrated hydrochloric acid.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Crystallization: After the reaction is complete, cool the flask to room temperature. The product will often begin to crystallize out of the solution. To maximize precipitation, place the flask in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or air dry to a constant weight. The structure can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Synthesis of a Clinically Relevant Pyrimidine: 5-Fluorouracil

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.[10] It primarily functions as a thymidylate synthase inhibitor, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells.[10] The synthesis of 5-FU illustrates a more targeted approach to constructing a specific, functionalized pyrimidine ring.

This protocol outlines a common synthetic route to 5-Fluorouracil.[11][12][13][14]

Materials:

-

Uracil

-

Fluorine gas (handle with extreme caution in a specialized fume hood)

-

Anhydrous hydrofluoric acid (HF) (handle with extreme caution)

-

Nitrogen gas

-

Specialized fluorination reactor (e.g., a microchannel reactor)

-

Gas-liquid separator

Procedure:

-

Preparation of Uracil Solution: Prepare a solution of uracil in anhydrous hydrofluoric acid. The concentration will depend on the specific reactor setup.

-

System Inerting: Before introducing the reactants, thoroughly purge the entire reaction system with dry nitrogen gas to remove any moisture and oxygen.

-

Reaction Initiation: The uracil solution and a diluted stream of fluorine gas in nitrogen are continuously fed into the fluorination reactor. The reaction is highly exothermic and requires precise temperature control, often performed at low temperatures (e.g., -10°C).

-

Reaction Quenching: The reaction mixture exiting the reactor is immediately quenched to stop the reaction.

-

Product Separation: The crude product is passed through a gas-liquid separator to remove unreacted fluorine and other gaseous byproducts.

-

Purification: The crude 5-fluorouracil is then subjected to further purification steps, which may include crystallization or chromatography, to yield the final product of high purity.

Part 2: Therapeutic Frontiers of Pyrimidine Derivatives

The structural versatility of the pyrimidine scaffold has enabled its application across a wide range of therapeutic areas. By modifying the substituents on the pyrimidine ring, medicinal chemists can tailor the molecule to interact with specific biological targets, leading to a desired pharmacological effect.

Anticancer Agents: Targeting the Engines of Malignancy

Pyrimidine derivatives are a cornerstone of modern cancer therapy.[10][15] Their mechanisms of action are diverse, ranging from acting as antimetabolites that disrupt DNA synthesis to inhibiting key signaling proteins that drive cancer cell proliferation and survival.[10][16]

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction.[5] Dysregulation of kinase activity is a common feature of many cancers. The pyrimidine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[17][18][19] One of the most important targets in this class is the Epidermal Growth Factor Receptor (EGFR).[20]

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1][21] In many cancers, EGFR is overexpressed or mutated, leading to its constitutive activation and uncontrolled cell division.[22] Pyrimidine-based inhibitors can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[20][22]

The potency and selectivity of pyrimidine-based EGFR inhibitors are highly dependent on the nature and position of substituents on the pyrimidine ring.[22][23][24] For example, in many series of inhibitors, a small, flexible group at the 2-position and a larger, often aromatic, group at the 4-position are crucial for high-affinity binding to the EGFR active site.[24] The table below summarizes the in vitro activity of several representative pyrimidine-based EGFR inhibitors against various cancer cell lines.

| Compound Class | Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference |

| Indazol-pyrimidine | 4f | - | MCF-7 | 1.629 | [25] |

| Indazol-pyrimidine | 4i | - | MCF-7 | 1.841 | [25] |

| Indazol-pyrimidine | 4a | - | MCF-7 | 2.958 | [25] |

| Indazol-pyrimidine | 4i | - | A549 | 2.305 | [25] |

| Indazol-pyrimidine | 4a | - | A549 | 3.304 | [25] |

| Pyrazolo[3,4-d]pyrimidine | 5 | - | A549 | 148 | [26] |

| Pyrazolo[3,4-d]pyrimidine | 7 | - | A549 | 17.50 | [26] |

| Pyrazolo[3,4-d]pyrimidine | 15 | EGFR | - | 0.135 | [27] |

| Pyrazolo[3,4-d]pyrimidine | 16 | EGFR | - | 0.034 | [27] |

| Pyrrolo[2,3-d]pyrimidine | 46 | EGFR | - | 0.00376 | [23][24] |

| Pyrrolo[2,3-d]pyrimidine | 48 | EGFR | - | 0.00363 | [23][24] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][28][29] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used for screening anticancer drugs.[29]

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells, count them, and dilute to the desired concentration (e.g., 5 x 10^4 cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Agents: Combating Infectious Diseases

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have a long history of use as antimicrobial drugs and continue to be a promising source of new leads.[1][16]

Pyrimidine-based antimicrobials can target a variety of essential processes in bacteria and fungi. Some, like the sulfonamides, interfere with folic acid synthesis, which is crucial for DNA and RNA production. Others can inhibit enzymes involved in cell wall synthesis or protein translation.[1] The diversity of potential targets makes the pyrimidine scaffold an attractive starting point for the development of new anti-infective agents.

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth of the microbe.

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Pyrimidine test compounds

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Prepare serial two-fold dilutions of the pyrimidine test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure absorbance.

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[23] Pyrimidine derivatives have emerged as effective anti-inflammatory agents by targeting key components of inflammatory signaling pathways.[23][30]

A significant number of pyrimidine-based anti-inflammatory drugs function by inhibiting Janus kinases (JAKs).[31] JAKs are a family of tyrosine kinases that are essential for signaling by a wide range of cytokines and growth factors that are involved in inflammation and immunity.[15] By blocking JAK activity, these pyrimidine derivatives can dampen the inflammatory response.[31]

Central Nervous System (CNS) Active Agents

The pyrimidine scaffold is also making inroads into the challenging area of CNS drug discovery.[32] The ability of pyrimidine derivatives to cross the blood-brain barrier and interact with a variety of CNS targets, such as neurotransmitter receptors and enzymes, has led to their investigation for the treatment of neurological and psychiatric disorders, including epilepsy, anxiety, and neurodegenerative diseases.[12][32][33][34] The development of pyrimidine-based CNS agents is an active and promising area of research.

Conclusion

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of new therapeutic agents. Its presence in the fundamental molecules of life has provided an evolutionary blueprint for its interaction with a multitude of biological targets. From the classic Biginelli reaction to modern, sophisticated synthetic methods, the accessibility of diverse pyrimidine derivatives has fueled their exploration across a wide range of diseases. As our understanding of the molecular basis of disease deepens, the "privileged" pyrimidine scaffold will undoubtedly continue to be a central theme in the design of innovative medicines for the foreseeable future. The combination of established synthetic versatility, a broad spectrum of biological activity, and the potential for further optimization ensures that pyrimidine derivatives will remain at the forefront of medicinal chemistry research.

References

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI.

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed.

- Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (2023-06-02).

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023-01-01).

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers.

- Biological activities of synthetic pyrimidine derivatives. (2024-08-29).

- Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed.

- MTT assay protocol | Abcam.

- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010-05-01).

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - NIH. (2022-06-13).

- The JAK/STAT Pathway - PMC - PubMed Central.

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013-11-10).

- Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences.

- A New Method for the Synthesis of 5-Fluorouracil Prodrugs.

- Recent Advances in Pyrimidine-Based Drugs - ResearchGate.

- Recent Advances in Pyrimidine-Based Drugs - OUCI.

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

- Biginelli Reaction - Organic Chemistry Portal.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - Bentham Science Publisher.

- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - MDPI.

- Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC - PubMed Central. (2018-04-04).

- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - MDPI.

- Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest.

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S..

- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives - Benchchem.

- New perspectives on the roles of pyrimidines in the central nervous system - PubMed. (2018-04-25).

- Biginelli reaction - Wikipedia.

- CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents.

- 5-Fluorouracil synthesis - chemicalbook.

- New perspectives on the roles of pyrimidines in the central nervous system.

- Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (2021-04-23).

- Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives - Benchchem.

- Synthesis of Imatinib.

- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (2024-01-09).

- Neurological Disorders of Purine and Pyrimidine Metabolism | Bentham Science Publishers. (2011-04-01).

- A flow-based synthesis of Imatinib: the API of Gleevec - RSC Publishing.

- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR | ACS Omega. (2024-11-11).

- An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed. (2023-08-29).

- Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PubMed Central.

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW - Innovare Academic Sciences.

- Synthesis method of imatinib and imatinib mesylate - Eureka | Patsnap.

- IMATINIB - New Drug Approvals. (2014-09-10).

- US8609842B2 - Method for synthesizing Imatinib - Google Patents.

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020-09-08).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing.